molecular formula C20H19FN4O3 B038135 1-Benzyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 115274-33-4

1-Benzyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B038135
CAS No.: 115274-33-4
M. Wt: 382.4 g/mol
InChI Key: OMEINYNFCGFQDH-UHFFFAOYSA-N
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Description

1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones. These compounds are known for their broad-spectrum antibacterial activity. The structure of this compound includes a naphthyridine core, which is a bicyclic system containing nitrogen atoms, and a piperazine ring, which is a common feature in many pharmacologically active compounds .

Preparation Methods

The synthesis of 1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid typically involves multiple steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination is usually achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Benzylation: The benzyl group is added via alkylation reactions using benzyl halides.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid undergoes various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death .

Comparison with Similar Compounds

1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is unique due to its specific structural features and broad-spectrum antibacterial activity. Similar compounds include:

These comparisons highlight the unique structural and functional aspects of 1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid.

Properties

CAS No.

115274-33-4

Molecular Formula

C20H19FN4O3

Molecular Weight

382.4 g/mol

IUPAC Name

1-benzyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C20H19FN4O3/c21-16-10-14-17(26)15(20(27)28)12-25(11-13-4-2-1-3-5-13)18(14)23-19(16)24-8-6-22-7-9-24/h1-5,10,12,22H,6-9,11H2,(H,27,28)

InChI Key

OMEINYNFCGFQDH-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)CC4=CC=CC=C4)C(=O)O)F

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)CC4=CC=CC=C4)C(=O)O)F

Synonyms

1-BENZYL-6-FLUORO-4-OXO-7-PIPERAZIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID

Origin of Product

United States

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